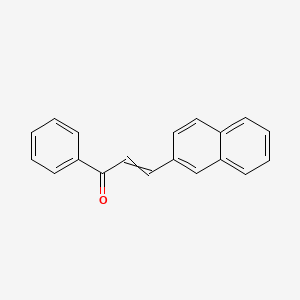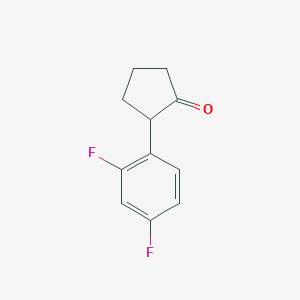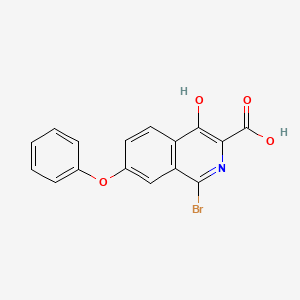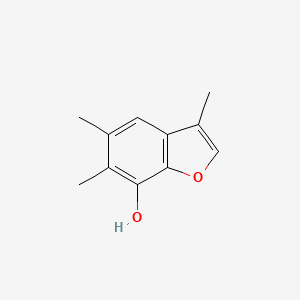
3,5,6-trimethyl-1-benzofuran-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5,6-trimethyl-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by three methyl groups attached to the benzofuran ring at positions 3, 5, and 6, and a hydroxyl group at position 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly employed in the synthesis of complex benzofuran derivatives . These methods offer high yields and selectivity, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
3,5,6-trimethyl-1-benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Introduction of various substituents on the benzene ring.
科学的研究の応用
作用機序
The mechanism of action of 3,5,6-trimethyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The hydroxyl group at position 7 plays a crucial role in its biological activity, as it can form hydrogen bonds with target proteins .
類似化合物との比較
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
3,5,6-trimethyl-1-benzofuran-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3,5,6-trimethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C11H12O2/c1-6-4-9-7(2)5-13-11(9)10(12)8(6)3/h4-5,12H,1-3H3 |
InChIキー |
GGDHNIDDRQTCRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)O)OC=C2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

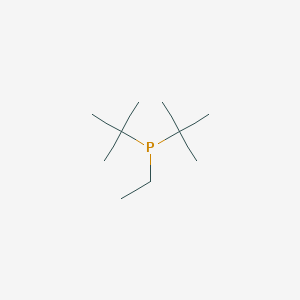
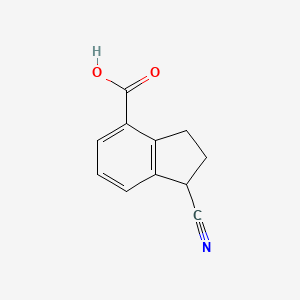
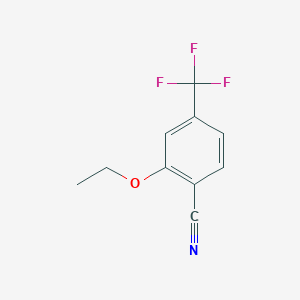

![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
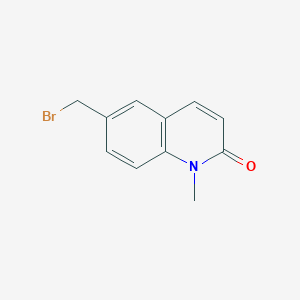
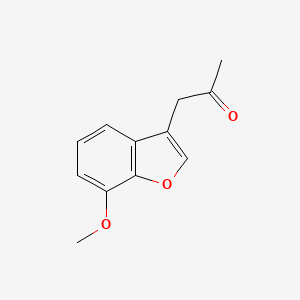

![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)
